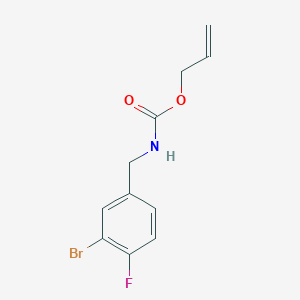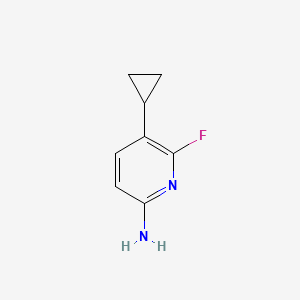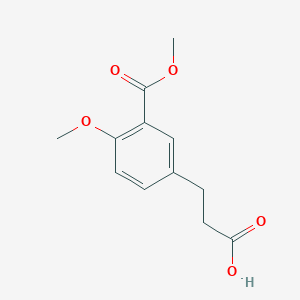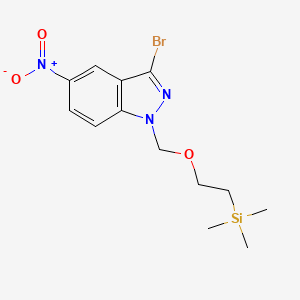
3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Overview
Description
3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a useful research compound. Its molecular formula is C13H18BrN3O3Si and its molecular weight is 372.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Furan Compounds : It is used in synthesizing various furan compounds, such as 3-(5-nitro-2-furyl)-5-amino-1,2,4-triazole (Hirao, Kato, Hayakawa, & Tateishi, 1971).
Regioselective Trimethylsilylation and Methylation : The compound is valuable for studying regioselective trimethylsilylation and methylation of 1-hydroxybenzotriazole 3-oxide (Ioffe, Fedorov, Strelenko, Churakov, & Tartakovsky, 1995).
Pharmacological Research : It has potential applications in pharmacological research, specifically for α-glucosidase inhibition and antioxidant activity (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Synthesis and Transformations : This compound is useful in synthesizing various compounds and performing transformations like formylation and acylation (El’chaninov, Aleksandrov, & Stepanov, 2018).
Protecting Group in Lithiation Reactions : It serves as a protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles (Fugina, Holzer, & Wasicky, 1992).
Preparation of 1,2,3-Triazoles : The compound is involved in the preparation of 5-substituted 1,2,3-triazoles (Holzer & Ruso, 1992).
Biological Properties of Nitric Oxide : It is also useful for examining the biological properties of nitric oxide (Bland-Ward & Moore, 1995).
Antifungal Activity : This compound exhibits significant antifungal activity in vitro against a wide spectrum of fungi (Albert, O'Brien, & Robins, 1980).
Structural Complexity : It is a structurally complex compound with pi-Stacking involving indazole moieties (Gzella & Wrzeciono, 2001).
Synthesis of Ribofuranosyl Indazoles : The synthesis of ribofuranosyl indazoles with this compound provides the first indazole nucleosides with assigned anomeric configurations and establishes the site of ribosylation (Revankar & Townsend, 1970).
Biologically Active Nitroindazole : It is recognized as a biologically active nitroindazole (Cabildo et al., 2011).
Antitumor Activities : Some derivatives of this compound exhibited obvious antitumor activities in preliminary bioassay tests (Chu, 2011).
Vibrational Spectra and Structure : The study of its vibrational spectra and structure in 1,2,4-triazole derivatives is also a notable application (Mel’nikov, Stolpakova, Pevzner, & Gidaspov, 1973).
Regioselective Protection and Derivatization : The SEM group on indazoles, including this compound, can efficiently direct regioselective C-3 lithiation, generating novel indazole derivatives (Luo, Chen, & Dubowchik, 2006).
properties
IUPAC Name |
2-[(3-bromo-5-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3Si/c1-21(2,3)7-6-20-9-16-12-5-4-10(17(18)19)8-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYVROYROYOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



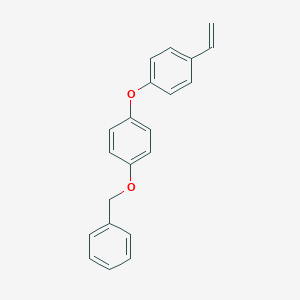
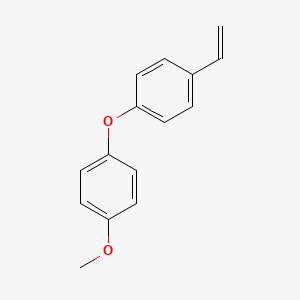
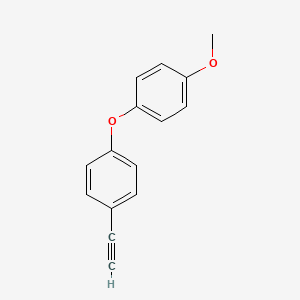
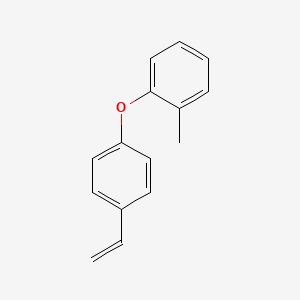
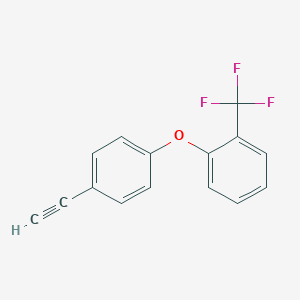
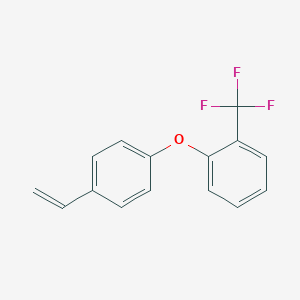
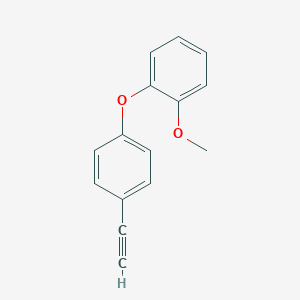
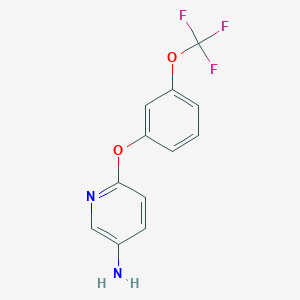
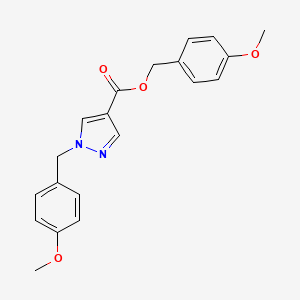
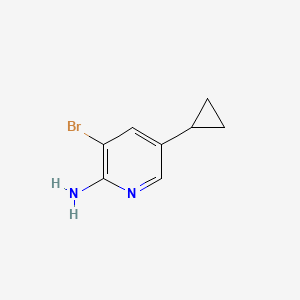
![2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-](/img/structure/B8169036.png)
